3-Methylthietane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

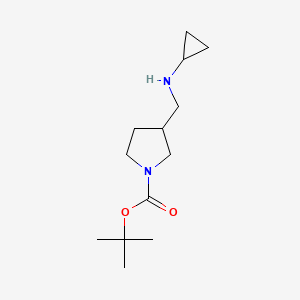

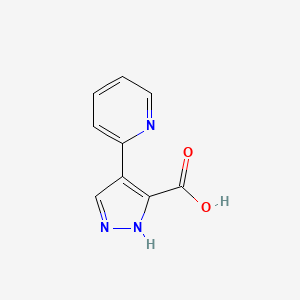

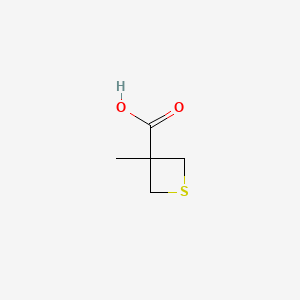

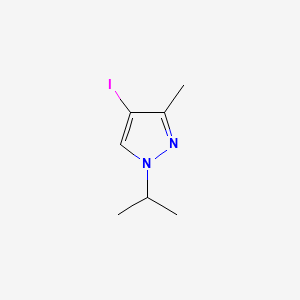

3-Methylthietane-3-carboxylic acid is an organic compound with the molecular formula C5H8O2S . It is also known by its IUPAC name, this compound .

Molecular Structure Analysis

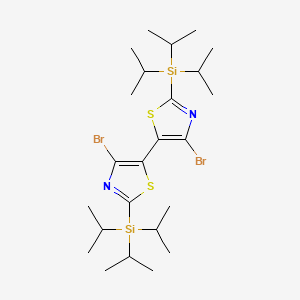

The molecular structure of this compound consists of a five-membered ring containing a sulfur atom, a methyl group attached to one of the carbon atoms in the ring, and a carboxylic acid group attached to another carbon atom in the ring .

Chemical Reactions Analysis

Carboxylic acids, such as this compound, can undergo a variety of reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .

Physical and Chemical Properties Analysis

Carboxylic acids, including this compound, are weak acids. They have a relatively small extent of dissociation in aqueous solution, with acidity constants (Ka) being approximately 10^-5 .

Scientific Research Applications

Polymer Chemistry and Material Science

Titration Behavior and Spectral Transitions of Water-Soluble Polythiophene Carboxylic Acids : Research on water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) and its copolymers, has revealed significant insights into their solution properties. These studies focused on their potentiometric titration, viscosity measurements, and UV−visible spectroscopy. The findings indicate that pH-induced abrupt conformational changes occur, transitioning from an aggregated state to an extended state of the polymer main chain, highlighting the unique behavior of these polymers compared to common polyelectrolytes (Kim et al., 1999).

Photoinduced Electron Transfer Polymerization : Sulfur-containing carboxylic acids have been studied as electron donors in photoinduced free-radical polymerizations. This research provides insights into the mechanisms of radical formation and the efficiency of various carboxylic acids in initiating polymerization processes. The results suggest that radicals with aromatic moieties serve as better initiators, highlighting the role of sulfur-containing carboxylic acids in developing advanced polymerization techniques (Wrzyszczyński et al., 2000).

Medicinal Chemistry and Drug Design

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives as Bioisosteres : Exploring the oxetane and thietane rings as potential isosteric replacements for the carboxylic acid functional group in drug molecules, researchers have synthesized and evaluated model compounds and derivatives of ibuprofen for inhibition of eicosanoid biosynthesis. This work underscores the potential of sulfur-containing rings as bioisosteres in drug design, offering new avenues for the development of therapeutic agents (Lassalas et al., 2017).

Carboxyfullerenes as Neuroprotective Agents : Research into carboxylic acid derivatives of fullerenes has shown promising neuroprotective properties. These compounds act as potent free radical scavengers, inhibiting excitotoxic death of cultured neurons and offering potential therapeutic benefits in neurodegenerative diseases. Such studies highlight the versatile applications of carboxylic acid derivatives in medicinal chemistry and therapy (Dugan et al., 1997).

Properties

IUPAC Name |

3-methylthietane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2S/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZNWQGSKLASHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)